molecular formula C13H14N2O B1312949 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile CAS No. 96232-41-6

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Cat. No.: B1312949
CAS No.: 96232-41-6
M. Wt: 214.26 g/mol
InChI Key: FNUVUUPRYIYVRL-FMIVXFBMSA-N
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Description

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is an organic compound that features a dimethylamino group, a 4-methylbenzoyl group, and an acrylonitrile moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile typically involves the reaction of 4-methylbenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group or the acrylonitrile moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylonitriles or benzoyl derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile
  • 3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile
  • 3-(Dimethylamino)-2-(4-nitrobenzoyl)acrylonitrile

Uniqueness

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications in various fields.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUVUUPRYIYVRL-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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